

The Biological Activity of Methyl 5-O-feruloylquinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-O-feruloylquinate**

Cat. No.: **B3028065**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound belonging to the chlorogenic acid family. It is an ester formed from ferulic acid and the methyl ester of quinic acid. Found in plants such as *Phellodendron amurense*, this molecule is of significant interest to the scientific community for its potential therapeutic properties.^[1] Its structural components, ferulic acid and quinic acid, are both known for their biological activities, suggesting that their combination in **Methyl 5-O-feruloylquinate** could result in synergistic or unique pharmacological effects.^{[2][3]}

This technical guide provides a comprehensive overview of the known and predicted biological activities of **Methyl 5-O-feruloylquinate**, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. Due to the limited availability of direct experimental data for this specific compound, this guide also draws upon data from structurally related compounds, such as other feruloylquinic acid isomers and ferulic acid, to provide a predictive framework for its potential efficacy and mechanisms of action.

Antioxidant Activity

The antioxidant potential of **Methyl 5-O-feruloylquinate** is largely attributed to its feruloyl moiety.^[2] Ferulic acid is a well-documented antioxidant that can neutralize free radicals by donating a hydrogen atom from its phenolic hydroxyl group, which is stabilized by resonance.

[2] It is anticipated that **Methyl 5-O-feruloylquinate** will exhibit significant free radical scavenging activity.[2]

Quantitative Data on Antioxidant Activity of Related Compounds

While specific IC₅₀ values for **Methyl 5-O-feruloylquinate** are not readily available in the literature, the following table summarizes the antioxidant activity of closely related compounds to provide a comparative perspective.

Compound/Extract	Assay	IC ₅₀ Value	Reference
3-O-Feruloylquinic acid	DPPH Radical Scavenging	0.06 mg/mL	[4]
3-O-Feruloylquinic acid	ABTS Radical Scavenging	0.017 mg/mL	[4]
3-O-Feruloylquinic acid	Hydroxyl Radical Scavenging	0.49 mg/mL	[4]
Caffeic acid	α -amylase Inhibition	3.68 μ g/mL	[5]
Chlorogenic acid	α -amylase Inhibition	9.10 μ g/mL	[5]
Caffeic acid	α -glucosidase Inhibition	4.98 μ g/mL	[5]
Chlorogenic acid	α -glucosidase Inhibition	9.24 μ g/mL	[5]

Experimental Protocols for Antioxidant Assays

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[2][6]

- Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.[2]

- Sample Preparation: **Methyl 5-O-feruloylquinate** is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which a series of dilutions are made.[2]
- Assay Procedure: In a 96-well plate, a small volume of the sample or standard (e.g., Trolox or ascorbic acid) is mixed with the DPPH solution.[6]
- Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[2]
- Measurement: The absorbance is measured at 517 nm using a microplate reader.[2][6]
- Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.[6]

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS^{•+}), a blue-green chromophore.[2]

- Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.[2]
- Working Solution: The ABTS^{•+} solution is diluted with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
- Assay Procedure: A small volume of the sample or standard is added to the ABTS^{•+} working solution in a 96-well plate.[2]
- Incubation: The plate is incubated at room temperature for 6-7 minutes.[2]
- Measurement: The absorbance is measured at 734 nm.[2]
- Calculation: The percentage of scavenging is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

Predicted Antioxidant Signaling Pathway: Nrf2 Activation

It is hypothesized that **Methyl 5-O-feruloylquinate**, similar to other phenolic compounds, may exert its antioxidant effects not only by direct radical scavenging but also by activating the Keap1-Nrf2 signaling pathway.^[8] This pathway is a key regulator of the cellular antioxidant response.

Predicted Nrf2-Keap1 antioxidant response pathway activation by **Methyl 5-O-feruloylquinate**.

Anti-inflammatory Activity

The anti-inflammatory properties of ferulic acid and chlorogenic acids are well-established, suggesting that **Methyl 5-O-feruloylquinate** likely possesses similar activities.^{[9][10]} These compounds are known to modulate key inflammatory pathways, such as NF-κB and MAPK, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.^{[9][11]}

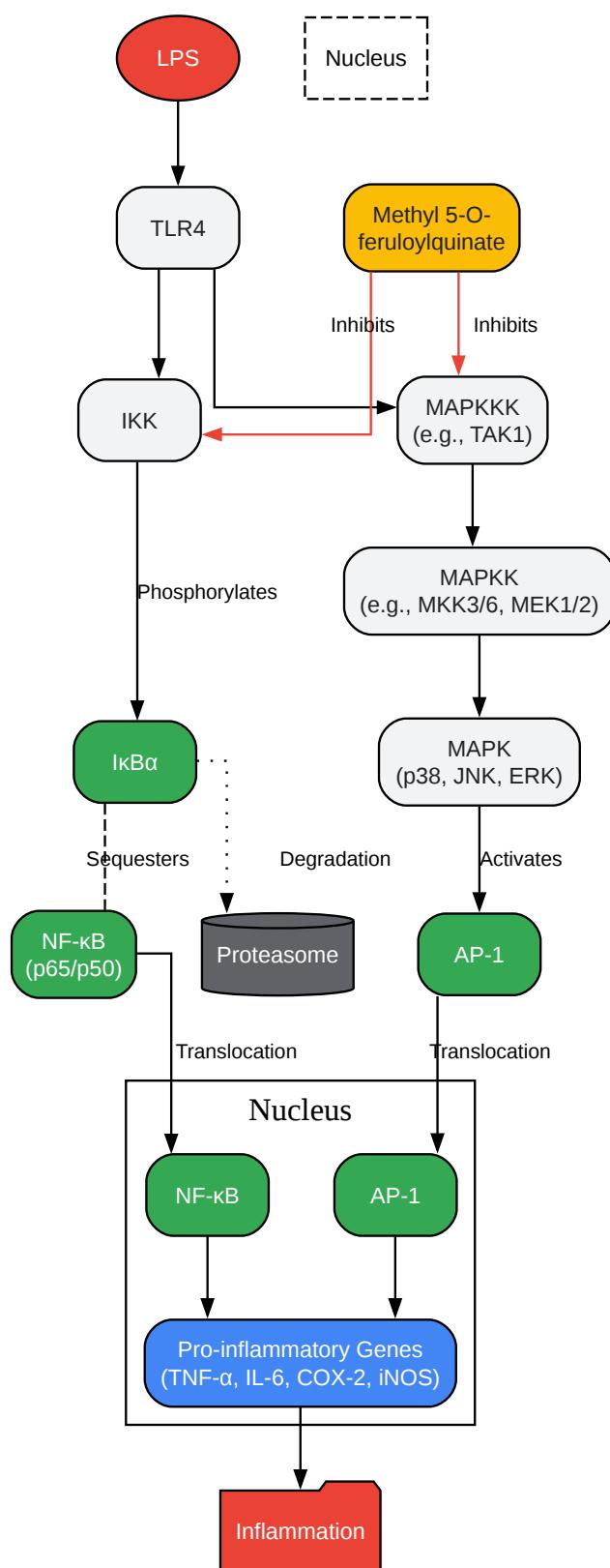
Quantitative Data on Anti-inflammatory Activity of Related Compounds

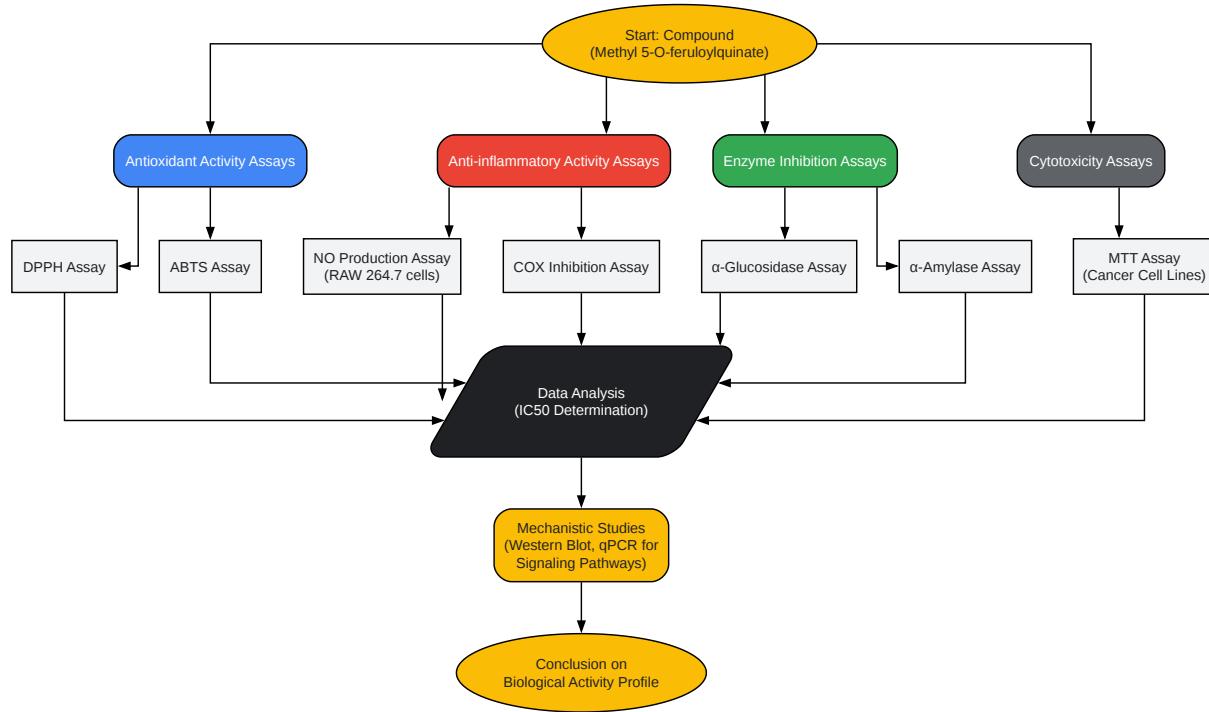
The following table presents data on the anti-inflammatory effects of compounds structurally related to **Methyl 5-O-feruloylquinate**.

Compound	Cell Line/Model	Assay	IC50 Value/Effect	Reference
3-O-Feruloylquinic acid	RAW 264.7 cells	Inhibition of NO production	Effective at 1-400 µg/mL	[4]
Chlorogenic acid	A549 cells	Inhibition of cell proliferation	-	[12]
Ferulic acid derivative (S-52372)	RAW 264.7 cells	Inhibition of NO, TNF-α, IL-1β, IL-6	-	[13]

Experimental Protocols for Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS).[\[14\]](#)


- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- Treatment: Cells are pre-treated with various concentrations of **Methyl 5-O-feruloylquinate** for 1 hour, followed by stimulation with LPS (e.g., 1 μ g/mL).[\[14\]](#)
- Incubation: The cells are incubated for 24 hours.
- Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[\[14\]](#) An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.[\[14\]](#)
- Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.


This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2, enzymes that are crucial for the synthesis of prostaglandins, which are inflammatory mediators. [\[14\]](#)

- Protocol: Commercially available COX inhibitor screening kits are typically used.
- Procedure: The test compound is incubated with purified COX-1 or COX-2 enzyme.
- Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.
- Measurement: The production of prostaglandin H₂ is measured using a colorimetric or fluorometric method as per the kit's instructions.[\[14\]](#)

Predicted Anti-inflammatory Signaling Pathways: NF- κ B and MAPK Inhibition

Methyl 5-O-feruloylquinate is hypothesized to exert its anti-inflammatory effects by inhibiting the NF- κ B and MAPK signaling pathways.[\[3\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-O-feruloylquinate | C18H22O9 | CID 102004731 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caffeic and chlorogenic acids inhibit key enzymes linked to type 2 diabetes (in vitro): a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Biological Activity of Methyl 5-O-feruloylquinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3028065#biological-activity-of-methyl-5-o-feruloylquinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com